molecular formula C14H21N5O2 B14898617 Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate

Cat. No.: B14898617
M. Wt: 291.35 g/mol
InChI Key: NQWVXKMMZFEPTD-UHFFFAOYSA-N
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Description

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a dimethylpyridazinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(4-cyano-5,6-dimethylpyridazin-3-yl)aminoethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group and the dimethylpyridazinyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-[2-[(4-cyano-5,6-dimethylpyridazin-3-yl)amino]ethyl]carbamate

InChI

InChI=1S/C14H21N5O2/c1-9-10(2)18-19-12(11(9)8-15)16-6-7-17-13(20)21-14(3,4)5/h6-7H2,1-5H3,(H,16,19)(H,17,20)

InChI Key

NQWVXKMMZFEPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)NCCNC(=O)OC(C)(C)C)C

Origin of Product

United States

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